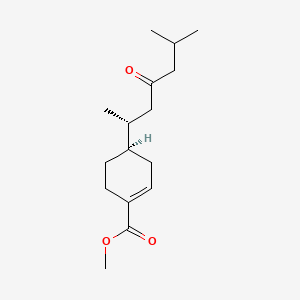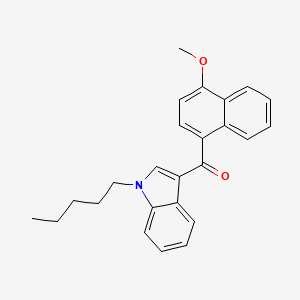
Hibifolin
Übersicht
Beschreibung
Es ist eine natürlich vorkommende Verbindung, die in den Blüten von Abelmoschus manihot (LinnHibifolin hat aufgrund seiner vielfältigen biologischen Aktivitäten, darunter entzündungshemmende, neuroprotektive und antibakterielle Eigenschaften, großes Interesse geweckt .
Wissenschaftliche Forschungsanwendungen
Wirkmechanismus
This compound entfaltet seine Wirkungen über verschiedene molekulare Ziele und Signalwege:
Sortase A-Inhibition: this compound hemmt die Aktivität von Sortase A, einem Enzym, das an der Pathogenität von Staphylococcus aureus beteiligt ist.
Entzündungshemmend: This compound moduliert entzündliche Signalwege und reduziert die Produktion von pro-inflammatorischen Zytokinen und oxidativem Stress.
Wirkmechanismus
Target of Action
Hibifolin, a flavonol glycoside, has been identified as a potential inhibitor of two primary targets: Adenosine Deaminase (ADA) and Sortase A (SrtA) . ADA is an enzyme involved in purine metabolism, and its inhibition can lead to an increase in the concentration of adenosine and other purine nucleosides . SrtA is a membrane-bound transpeptidase in Gram-positive bacteria, playing a crucial role in the pathogenesis of infections .
Mode of Action
this compound interacts directly with its targets, leading to their inhibition . In the case of SrtA, this compound binds directly to the protein, reducing its activity . This interaction was confirmed by the finding that the inhibition activities of this compound on mutant SrtA were substantially reduced after mutating the binding sites .
Biochemical Pathways
The inhibition of SrtA by this compound affects the pathogenic behavior of Staphylococcus aureus, including adhesion, invasion, and biofilm formation . This suggests that this compound may interfere with the biochemical pathways involved in bacterial virulence .
Pharmacokinetics
Its ability to inhibit ada and srta suggests that it can reach its targets in the body effectively .
Result of Action
this compound’s action results in a decrease in the virulence of Staphylococcus aureus, including reduced adhesion, invasion, and biofilm formation . It also protects neurons against beta-amyloid-induced neurotoxicity . In combination with cefotaxime, this compound has been shown to protect mice from infection-induced pneumonia .
Action Environment
It’s worth noting that this compound was found to be effective in a pneumonia model established using mice, suggesting that it can function effectively in a living organism .
Biochemische Analyse
Biochemical Properties
Hibifolin interacts with various biomolecules in biochemical reactions. It has been identified as a potential inhibitor of adenosine deaminase (ADA), an enzyme involved in purine metabolism . This compound also directly binds to the Sortase A (SrtA) protein, a key enzyme involved in the virulence of certain bacteria .
Cellular Effects
This compound has significant effects on various types of cells and cellular processes. For instance, it has been shown to decrease the capacity of bacteria to adhere to host cells and form biofilms . In the context of neurotoxicity, this compound protects neurons from damage induced by beta-amyloid, a peptide that forms plaques in the brains of Alzheimer’s disease patients .
Molecular Mechanism
This compound exerts its effects at the molecular level through various mechanisms. It directly binds to the SrtA protein, inhibiting its activity . This interaction has been confirmed by the reduced inhibition activities of this compound on mutant SrtA after mutating the binding sites .
Metabolic Pathways
This compound is involved in various metabolic pathways. It is a potential inhibitor of ADA, an enzyme involved in purine metabolism
Vorbereitungsmethoden
Synthetische Wege und Reaktionsbedingungen
Hibifolin kann durch Glykosylierung von Gossypetin mit Glucuronsäure synthetisiert werden. Die Reaktion beinhaltet typischerweise die Verwendung eines Glykosyldonors und eines Akzeptors in Gegenwart eines Katalysators. Die Reaktionsbedingungen umfassen oft milde Temperaturen und einen neutralen pH-Wert, um die Stabilität des Flavonolglykosids zu gewährleisten .
Industrielle Produktionsmethoden
Die industrielle Produktion von this compound umfasst die Extraktion der Verbindung aus pflanzlichen Quellen, insbesondere den Blüten von Abelmoschus manihot. Das Extraktionsverfahren umfasst die Lösungsmittelextraktion, gefolgt von der Reinigung mittels chromatographischer Techniken, um this compound in reiner Form zu isolieren .
Analyse Chemischer Reaktionen
Arten von Reaktionen
Hibifolin unterliegt verschiedenen chemischen Reaktionen, darunter:
Oxidation: this compound kann oxidiert werden, um Chinone und andere oxidierte Derivate zu bilden.
Reduktion: Reduktionsreaktionen können this compound in seine reduzierten Formen umwandeln, wodurch seine biologische Aktivität beeinflusst wird.
Substitution: Substitutionsreaktionen können an den Hydroxylgruppen von this compound auftreten, was zur Bildung verschiedener Derivate führt
Häufige Reagenzien und Bedingungen
Oxidation: Häufige Oxidationsmittel sind Wasserstoffperoxid und Kaliumpermanganat.
Reduktion: Reduktionsmittel wie Natriumborhydrid und Lithiumaluminiumhydrid werden verwendet.
Substitution: Reagenzien wie Acylchloride und Alkylhalogenide werden für Substitutionsreaktionen eingesetzt
Hauptprodukte, die gebildet werden
Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, umfassen verschiedene oxidierte, reduzierte und substituierte Derivate von this compound, die jeweils unterschiedliche biologische Aktivitäten aufweisen .
Vergleich Mit ähnlichen Verbindungen
Hibifolin wird mit anderen Flavonolglykosiden wie diesen verglichen:
Quercetin: Wie this compound zeigt Quercetin antioxidative und entzündungshemmende Eigenschaften, unterscheidet sich jedoch in seinem Glykosylierungsmuster.
Kaempferol: Ein weiteres Flavonolglykosid mit ähnlichen biologischen Aktivitäten, aber unterschiedlichen Strukturmerkmalen.
This compound zeichnet sich durch seine einzigartige Glykosylierung mit Glucuronsäure aus, die ihm besondere biologische Aktivitäten verleiht und seine Löslichkeit und Bioverfügbarkeit verbessert .
Eigenschaften
IUPAC Name |
(2S,3S,4S,5R,6S)-6-[2-(3,4-dihydroxyphenyl)-3,5,7-trihydroxy-4-oxochromen-8-yl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18O14/c22-6-2-1-5(3-7(6)23)16-13(28)11(26)10-8(24)4-9(25)17(18(10)33-16)34-21-15(30)12(27)14(29)19(35-21)20(31)32/h1-4,12,14-15,19,21-25,27-30H,(H,31,32)/t12-,14-,15+,19-,21+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KHVMAMXQPVHXTJ-ORYXKJSJSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C2=C(C(=O)C3=C(O2)C(=C(C=C3O)O)OC4C(C(C(C(O4)C(=O)O)O)O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=C(C=C1C2=C(C(=O)C3=C(O2)C(=C(C=C3O)O)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)C(=O)O)O)O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18O14 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00203913 | |
| Record name | Hibifolin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00203913 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
494.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
55366-56-8 | |
| Record name | Hibifolin | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=55366-56-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Hibifolin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0055366568 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Hibifolin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00203913 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | HIBIFOLIN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JR6MS62GTB | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![[(1R)-1-[(1S,2S)-6-[(5S,6S)-5-[(1R)-1-acetyloxyethyl]-1,6-dihydroxy-6-methyl-8,9,10-trioxo-5,7-dihydroanthracen-2-yl]-2,5-dihydroxy-2-methyl-4,9,10-trioxo-1,3-dihydroanthracen-1-yl]ethyl] acetate](/img/structure/B1673161.png)



![(4aS,6aR,6aS,6bR,10S,12aR,14bR)-10-[(2R,3R,4R,5S,6R)-3,4-dihydroxy-5-[(E)-3-(4-hydroxy-3-methoxyphenyl)prop-2-enoyl]oxy-6-(hydroxymethyl)oxan-2-yl]oxy-2,2,6a,6b,9,9,12a-heptamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylic acid](/img/structure/B1673171.png)
![7-(hydroxymethyl)-3,4a,7,10a-tetramethyl-2,5,6,6a,8,9,10,10b-octahydro-1H-benzo[f]chromene-3-carbaldehyde](/img/structure/B1673172.png)








